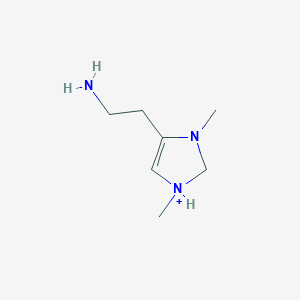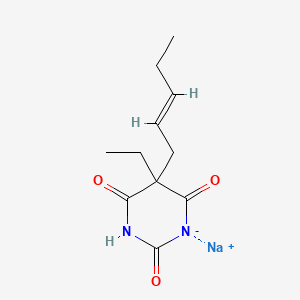
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt is a barbituric acid derivative. Barbituric acid derivatives are known for their central nervous system depressant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method involves the use of sodium methylate in methanol, followed by the addition of ethyl acetate and diethyl alpha-ethyl-alpha-phenylmalonate. The reaction is then carried out with urea to form the sodium salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to obtain a pure form of the sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has applications in the development of sedative and hypnotic drugs.
Industry: The compound is used in the manufacture of various pharmaceuticals and as an intermediate in chemical production
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by modulating chloride ion channels, leading to a sedative and hypnotic effect. It also inhibits glutamate-induced depolarizations, contributing to its overall depressant action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital sodium: Another barbituric acid derivative with similar sedative and anticonvulsant properties.
Sodium 5,5-diethylbarbiturate: Known for its use as a sedative and hypnotic agent.
Sodium phenylethylbarbiturate: Used in similar applications as 5-Ethyl-5-(2-pentenyl)barbituric acid, sodium salt .
Uniqueness
This compound is unique due to its specific alkyl and alkenyl substitutions, which confer distinct chemical and pharmacological properties. These substitutions affect its binding affinity and efficacy at GABA receptors, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
64038-21-7 |
|---|---|
Molekularformel |
C11H15N2NaO3 |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-[(E)-pent-2-enyl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15;/h5-6H,3-4,7H2,1-2H3,(H2,12,13,14,15,16);/q;+1/p-1/b6-5+; |
InChI-Schlüssel |
IATIWTGQOJOVED-IPZCTEOASA-M |
Isomerische SMILES |
CC/C=C/CC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Kanonische SMILES |
CCC=CCC1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



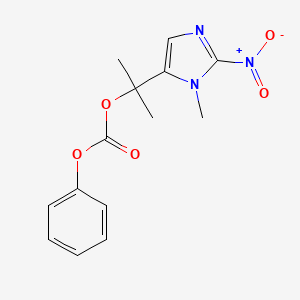

![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)

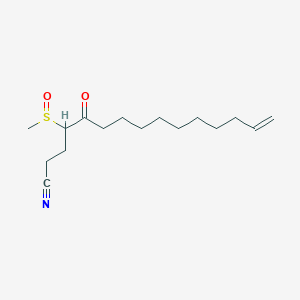
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
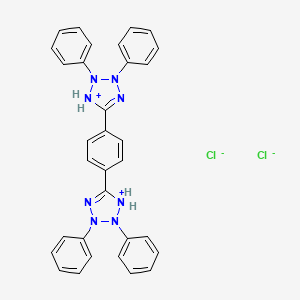
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
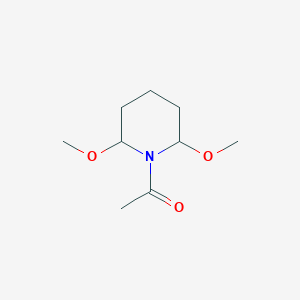
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

